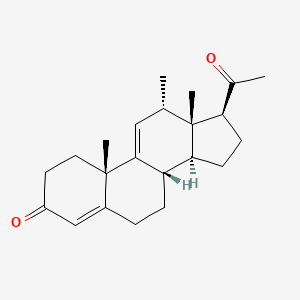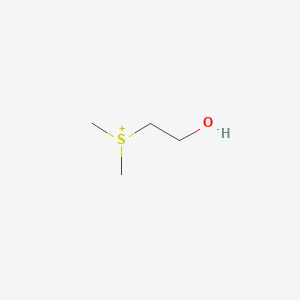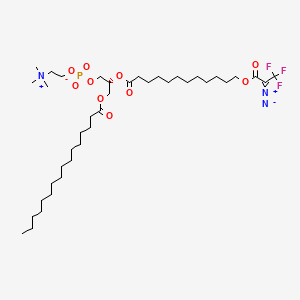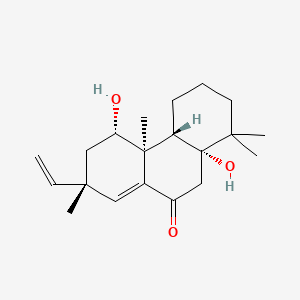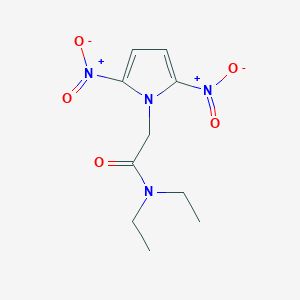
S-tubercidinylhomocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-tubercidinylhomocysteine: is a structural analog of S-adenosylhomocysteine. It is known for its potent inhibitory effects on S-adenosylmethionine-dependent methyltransferase reactions . The compound has a molecular formula of C15H21N5O5S and a molecular weight of 383.42 g/mol .
Preparation Methods
The synthesis of S-tubercidinylhomocysteine involves the reaction of tubercidin with homocysteine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product
Chemical Reactions Analysis
S-tubercidinylhomocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
S-tubercidinylhomocysteine has several scientific research applications:
Chemistry: It is used as a tool to study methyltransferase reactions and enzyme inhibition.
Biology: The compound is employed in research on DNA methylation and gene expression regulation.
Mechanism of Action
S-tubercidinylhomocysteine exerts its effects by inhibiting S-adenosylmethionine-dependent methyltransferase reactions. The compound binds to the active site of the enzyme, preventing the transfer of methyl groups to target molecules. This inhibition affects various biological processes, including DNA methylation and gene expression .
Comparison with Similar Compounds
S-tubercidinylhomocysteine is compared with other similar compounds, such as:
S-adenosylhomocysteine: Both compounds inhibit methyltransferase reactions, but this compound is more potent.
Sinefungin: Another analog of S-adenosylhomocysteine, sinefungin also inhibits methyltransferase reactions but has different structural features.
5’-Deoxy-5’-isobutyl thioadenosine: This compound shares inhibitory properties with this compound but differs in its chemical structure.
This compound stands out due to its unique structural features and potent inhibitory effects on methyltransferase reactions.
Properties
CAS No. |
57344-98-6 |
|---|---|
Molecular Formula |
C15H21N5O5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O5S/c16-8(15(23)24)2-4-26-5-9-10(21)11(22)14(25-9)20-3-1-7-12(17)18-6-19-13(7)20/h1,3,6,8-11,14,21-22H,2,4-5,16H2,(H,23,24)(H2,17,18,19)/t8-,9+,10+,11+,14+/m0/s1 |
InChI Key |
VIRPSVXGKGPXDV-NDXSAKOMSA-N |
SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
Synonyms |
S-tubercidinylhomocysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3As,3br,4s,5as,6s,8as,8bs)-6-acetyl-3b-fluoro-4-hydroxy-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8,8a,8b,9,10-dodecahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B1205362.png)
